molecular formula C31H30ClN5 B11219014 7-(3-chloro-4-methylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chloro-4-methylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11219014
M. Wt: 508.1 g/mol
InChI Key: MDNBGPLNAINYFV-UHFFFAOYSA-N
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Description

“7-(3-chloro-4-methylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-chloro-4-methylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” typically involves multi-step organic reactions. The starting materials might include substituted anilines, pyrimidines, and piperazines. Common synthetic routes could involve:

    Nucleophilic substitution reactions: to introduce the piperazine moiety.

    Cyclization reactions: to form the pyrrolopyrimidine core.

    Halogenation and methylation: steps to introduce the chloro and methyl groups.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to accelerate reactions.

    Solvent selection: to ensure proper solubility of reactants.

    Temperature and pressure control: to optimize reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions might be used to modify the functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be investigated for its potential as a therapeutic agent, given the known activities of pyrrolopyrimidines.

Medicine

In medicine, it might be explored for its potential to act on specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Inhibition or activation of enzymes: .

    Binding to receptors: to modulate their activity.

    Interference with cellular signaling pathways: .

Comparison with Similar Compounds

Similar Compounds

    7H-pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the core structure and might have similar biological activities.

    Phenylpiperazine derivatives: Known for their activity on the central nervous system.

    Chloromethylphenyl compounds: Often used in medicinal chemistry for their pharmacological properties.

Uniqueness

The uniqueness of “7-(3-chloro-4-methylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C31H30ClN5

Molecular Weight

508.1 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C31H30ClN5/c1-21-9-10-23(3)28(17-21)35-13-15-36(16-14-35)30-29-26(24-7-5-4-6-8-24)19-37(31(29)34-20-33-30)25-12-11-22(2)27(32)18-25/h4-12,17-20H,13-16H2,1-3H3

InChI Key

MDNBGPLNAINYFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC(=C(C=C5)C)Cl)C6=CC=CC=C6

Origin of Product

United States

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